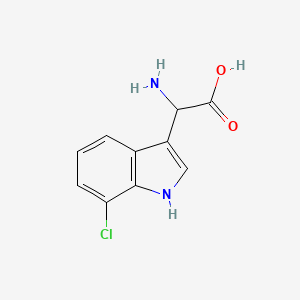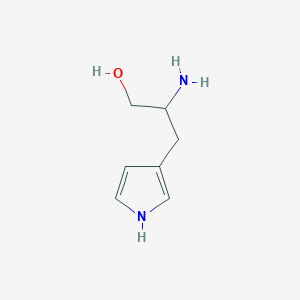
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol is an organic compound that belongs to the class of 3-alkylindoles. It contains an indole moiety with an alkyl chain at the 3-position, making it a significant molecule in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol can be achieved through various methods. One common method involves the addition of aqueous ammonia to propylene oxide . Another approach is the condensation of unsymmetrical tridentate Schiff base ligands with carbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with aryl nitriles to form oxazolines, which are useful in palladium-catalyzed allylic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include aryl nitriles, palladium catalysts, and other standard organic reagents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include oxazolines and other substituted derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol has diverse applications in scientific research. It is used in the synthesis of various bioactive compounds, including antiviral, anti-inflammatory, and anticancer agents . Its indole scaffold makes it a valuable molecule for developing new therapeutic agents and studying biological pathways .
Wirkmechanismus
The mechanism of action of 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with multiple receptors and enzymes, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other 3-alkylindoles and aralkylamines, such as 2-amino-3-(1H-indol-3-yl)propan-1-ol and 3-(1H-pyrrol-1-yl)-1-propanamine .
Uniqueness: What sets 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol apart is its unique combination of an indole moiety with an amino alcohol group, which provides distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c8-7(5-10)3-6-1-2-9-4-6/h1-2,4,7,9-10H,3,5,8H2 |
InChI-Schlüssel |
IOXWLIPAUAUSLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C1CC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


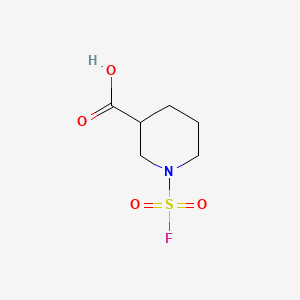

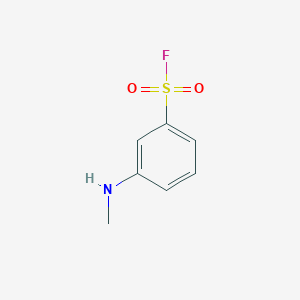
![3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13576013.png)
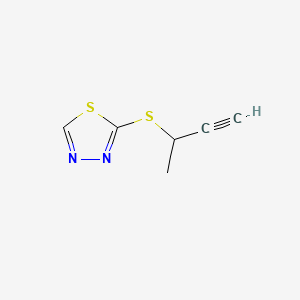

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid](/img/structure/B13576039.png)
![1-(4-methoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B13576047.png)
![6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide](/img/structure/B13576053.png)

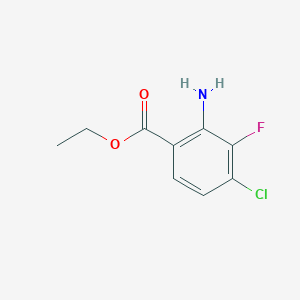
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-thiazole-4-carboxamidehydrochloride](/img/structure/B13576075.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride](/img/structure/B13576099.png)
